2-(Benzo[b]thiophen-2-yl)pyridin-3-ol
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Overview
Description
2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is a heterocyclic compound that combines the structural features of benzothiophene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol typically involves the formation of the benzothiophene and pyridine rings followed by their coupling. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be performed in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-2-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like trimethylsilyl cyanide (TMSCN).
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: TMSCN in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol involves its interaction with various molecular targets. The compound’s effects are often mediated through π-π* transitions and intramolecular charge-transfer (ICT) transitions . These interactions can influence the compound’s photophysical properties and its ability to act as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Shares the pyridine ring but has a phenyl group instead of a benzothiophene moiety.
2-(2-Pyridyl)benzothiophene: Similar structure but differs in the position of the pyridine ring.
Tris(2-(benzo[b]thiophen-2-yl)pyridinato-C3,N)iridium(III): A complex that includes the 2-(Benzo[b]thiophen-2-yl)pyridine ligand.
Uniqueness
2-(Benzo[b]thiophen-2-yl)pyridin-3-ol is unique due to its combination of benzothiophene and pyridine rings, which imparts distinct electronic and photophysical properties. This makes it a valuable compound for various applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-3-7-14-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYHYKUILJHAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682901 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-39-0 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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